molecular formula C12H15NO3 B2952654 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid CAS No. 219636-76-7

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B2952654
CAS No.: 219636-76-7
M. Wt: 221.256
InChI Key: DQFDXNXHHPYAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a unique chemical compound with the empirical formula C12H15NO3 . It has a molecular weight of 221.25 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C12H15NO3), molecular weight (221.25), and its SMILES string (COc1ccc (cc1N2CCCC2)C (O)=O) .

Scientific Research Applications

Synthetic Methodologies

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid serves as a crucial intermediate or structural motif in the synthesis of various compounds with potential therapeutic applications. Muchowski et al. (1985) discussed the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds, highlighting their anti-inflammatory and analgesic activities. These compounds were selected based on their potency in animal models and minimal gastrointestinal side effects, showcasing the role of this compound derivatives in medicinal chemistry (Muchowski et al., 1985).

Pharmacological Applications

The compound's derivatives have been explored for their biological activities. For example, Gadgoli and Mishra (1999) isolated p-Methoxy benzoic acid from Capparis spinosa, demonstrating significant antihepatotoxic activity against various models of liver toxicity. This study underlines the potential of this compound derivatives in developing treatments for liver diseases (Gadgoli & Mishra, 1999).

Materials Science and Chemistry

In materials science, derivatives of this compound are used in the development of conducting polymers and coordination compounds. Sivakumar et al. (2011) discussed the synthesis and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. These materials exhibit interesting luminescence efficiencies, indicating their potential in optoelectronic applications (Sivakumar et al., 2011).

Future Directions

The future directions of research involving 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and similar pyrrolidine compounds are promising . The versatility of the pyrrolidine ring allows for the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Properties

IUPAC Name

4-methoxy-3-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFDXNXHHPYAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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